

A Comparative Guide to the Flame Retardancy of Halogenated vs. Non-Halogenated Thermosets

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The inherent flammability of organic polymers, including thermoset resins like epoxies and polyurethanes, presents a significant safety challenge, restricting their use in high-risk applications such as electronics, transportation, and construction.[1][2] To mitigate these risks, flame retardants (FRs) are incorporated into the polymer matrix. These additives are broadly classified into two families: halogenated and non-halogenated systems. This guide provides an objective comparison of their performance, mechanisms, and testing methodologies, supported by experimental data to aid in material selection and development.

Mechanisms of Flame Retardancy: A Tale of Two Phases

The fundamental difference between halogenated and non-halogenated flame retardants lies in their primary mode of action during a fire. Halogenated FRs typically intervene in the gas phase of combustion, while most non-halogenated systems work in the solid, or condensed, phase.

Halogenated Flame Retardants: Gas-Phase Inhibition

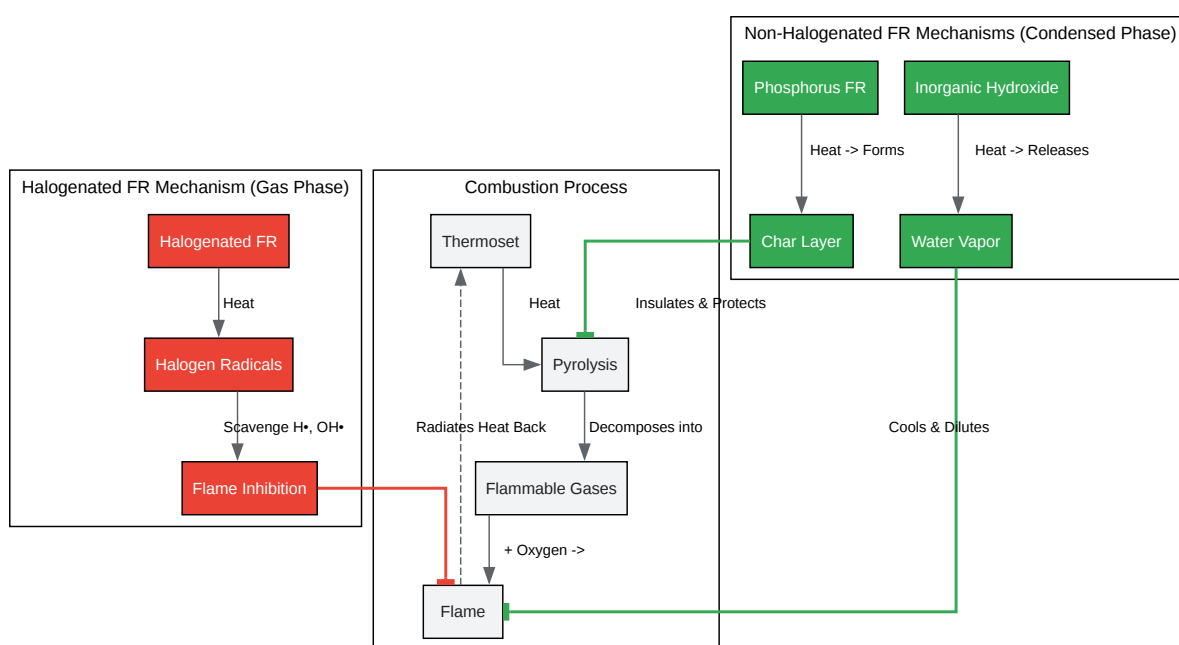
Halogenated flame retardants, containing chlorine or bromine, are highly effective due to their ability to interrupt the combustion cycle in the gas phase.[3] When the polymer is heated, the FR degrades and releases halogen radicals (e.g., Br• or Cl•). These radicals scavenge the

high-energy $H\bullet$ and $OH\bullet$ radicals in the flame, which are essential for propagating the fire.[4][5] This "radical trap" mechanism slows the exothermic reactions, reduces heat generation, and can extinguish the flame.[4] The effectiveness of halogenated FRs is often enhanced by the addition of synergists like antimony trioxide, which facilitates the transfer of halogen species into the gas phase.[4][5]

Non-Halogenated Flame Retardants: Condensed-Phase Protection

Driven by environmental and health concerns over halogenated compounds, non-halogenated FRs have gained significant traction.[6][7][8] They operate through several mechanisms, primarily in the condensed phase.[9]

- **Phosphorus-Based FRs:** These are among the most common halogen-free alternatives.[10][11] During pyrolysis, they decompose to form phosphoric acid, which promotes the dehydration of the polymer backbone.[10][12] This process facilitates the formation of a stable, insulating layer of carbonaceous char on the material's surface.[7][9][12] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen and limiting the release of flammable volatiles.[10][12] Some phosphorus compounds can also exhibit a secondary flame-inhibiting effect in the gas phase.[12][13][14]
- **Inorganic Hydroxides:** Mineral fillers like Aluminum Trihydrate (ATH) and Magnesium Hydroxide (MDH) function through endothermic decomposition.[6][15] Upon heating, they release water vapor, which cools the polymer surface and dilutes the concentration of flammable gases and oxygen in the flame zone.[6][9]
- **Intumescent Systems:** These FRs, often based on a combination of phosphorus and nitrogen compounds, work by swelling when exposed to heat.[16][17] This creates a thick, multicellular char foam that is highly effective at insulating the substrate from the fire.[16][18]



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Figure 1. Mechanisms of Halogenated vs. Non-Halogenated Flame Retardants.

Quantitative Performance Data

The following tables summarize experimental data comparing the flame retardant performance of halogenated and non-halogenated systems in epoxy thermosets.

Table 1: UL 94 and Limiting Oxygen Index (LOI) Comparison

Thermoset Matrix	Flame Retardant Type	FR Loading (wt%)	UL 94 Rating	LOI (%)	Reference
Epoxy Resin	None	0	Fail	~21-26	[2] [11]
Epoxy Resin	Brominated Epoxy (Halogenated)	15-20 (Bromine)	V-0	~30-35	[10]
Epoxy Resin	DOPO-based (Phosphorus)	2-6	V-0	~32-34	[14] [19]
Epoxy Resin	Red Phosphorus	5-7	V-0	>30	[10]
Epoxy Resin	Ammonium Polyphosphate (APP)	10-15	V-0/V-1	~28-32	[7] [20]
Epoxy Resin	PDAP-CNTs (Phosphorus/ Nitrogen)	5	V-0	31.8	[11]

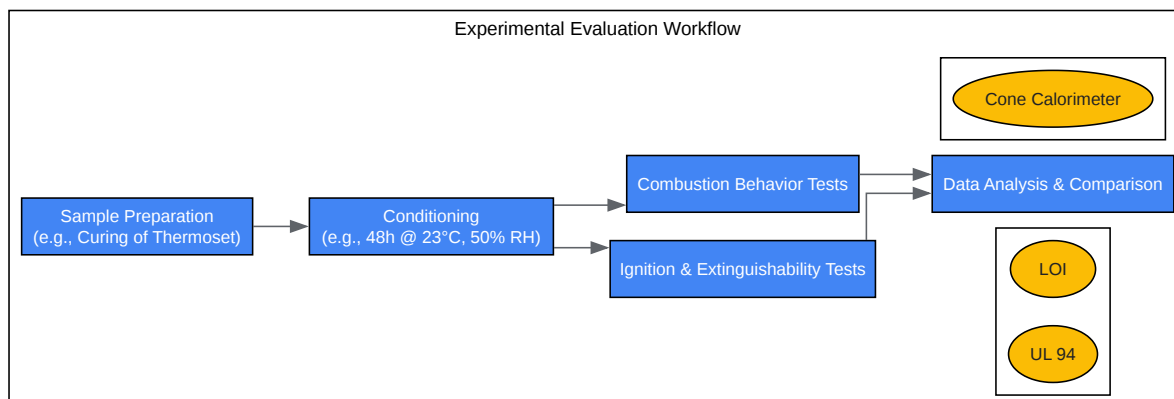
Table 2: Cone Calorimetry Data Comparison for Epoxy Resins

Flame Retardant Type	FR Loading (wt%)	TTI (s)	pHRR (kW/m ²)	THR (MJ/m ²)	Char Yield (%)	Reference
Neat Epoxy	0	~30-40	~1000-1200	~80-100	< 15	[7][21]
DOPO-based (Phosphorus)	7.5	-	35.7% reduction	34.0% reduction	Increased	[21]
APP/BSDH (Phosphorus/Nitrogen)	10	-	49% reduction	45 MJ/m ² (vs 89)	Increased	[7]
IFR System (APP/PER/MC/EG)	20	Increased	88.97	19.68	Increased	[18]
Sulfur-containing Polyphosphate	10	Increased	Significant Reduction	Significant Reduction	Increased	[19]

Note: Direct side-by-side cone calorimetry data for halogenated systems under the same conditions was limited in the search results. However, the mechanism of halogenated FRs is less focused on reducing HRR and more on extinguishability, whereas non-halogenated systems excel at reducing heat release and promoting char.

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the performance of flame-retardant materials.



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Figure 2. General workflow for evaluating flame-retardant thermosets.

UL 94 Vertical Burn Test

This test evaluates a material's ability to self-extinguish after ignition.[22]

- Protocol: A rectangular specimen (typically 127 x 12.7 mm) is mounted vertically.[22] A controlled flame is applied to the bottom edge for 10 seconds and then removed.[23] The duration of any flaming combustion (afterflame) is recorded. If the flame ceases within 30 seconds, the flame is reapplied for another 10 seconds.[23] Dripping particles are observed to see if they ignite a piece of surgical cotton placed below the specimen.[23]
- Classifications:
 - V-0: Afterflame time < 10 seconds for each ignition; total afterflame for 5 specimens < 50 seconds; no flaming drips.[22][23]
 - V-1: Afterflame time < 30 seconds for each ignition; total afterflame for 5 specimens < 250 seconds; no flaming drips.[22][23]

- V-2: Afterflame time < 30 seconds for each ignition; total afterflame for 5 specimens < 250 seconds; flaming drips that ignite the cotton are allowed.[22][23]

Limiting Oxygen Index (LOI)

LOI defines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a material.[24][25][26]

- Protocol: A small, vertically oriented specimen is placed inside a glass chimney.[27] A controlled mixture of oxygen and nitrogen flows up through the chimney. The sample is ignited at the top, and the oxygen concentration is gradually reduced until the flame self-extinguishes.[24][26] The LOI is the oxygen concentration at that point.
- Interpretation: A higher LOI value indicates better flame retardancy.[25] Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered self-extinguishing under normal conditions.[27]

Cone Calorimetry

This is one of the most effective bench-scale tests for assessing the fire behavior of materials.[28][29] It measures several key parameters based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed.[29][30]

- Protocol: A square specimen (e.g., 100 x 100 mm) is placed horizontally and exposed to a specific level of radiant heat from a conical heater, simulating a real fire scenario.[31][32]
- Key Parameters Measured:
 - Time to Ignition (TTI): The time it takes for the material to ignite under the heat flux.
 - Heat Release Rate (HRR): The amount of heat energy released over time, with the Peak Heat Release Rate (pHRR) being a critical indicator of fire intensity.[30]
 - Total Heat Released (THR): The total amount of heat generated during the entire combustion process.[30]
 - Smoke Production Rate (SPR): The rate at which smoke is generated.[30]

- Mass Loss Rate: The rate at which the material's mass decreases due to pyrolysis and combustion.[30]

Objective Comparison and Conclusion

The choice between halogenated and non-halogenated flame retardants involves a critical trade-off between performance, cost, processability, and safety regulations.

Halogenated Systems are prized for their high efficiency, often achieving top UL 94 ratings at lower loading levels than non-halogenated alternatives.[3] This can be advantageous for preserving the mechanical and electrical properties of the base thermoset. However, their primary drawback lies in their environmental and health impact. During combustion, they can release corrosive gases (like HBr or HCl) and have the potential to form toxic dioxins and furans, leading to increasingly stringent regulations on their use.[7][10]

Non-Halogenated Systems represent a more environmentally benign approach.[8] Phosphorus-based and intumescent systems are particularly effective at reducing the heat release rate and smoke production by forming a protective char layer.[7][18] This condensed-phase action is crucial for preventing fire spread and maintaining the structural integrity of components during a fire. The main challenges for non-halogenated FRs are that they often require higher loadings to achieve the desired level of flame retardancy, which can negatively affect the material's mechanical properties and processability.[15]

In conclusion, the industry is experiencing a clear shift towards non-halogenated flame retardants. While halogenated FRs remain effective and economical for certain applications, ongoing research is rapidly closing the performance gap with novel non-halogenated solutions, including synergistic systems and nanocomposites.[19][33] For professionals in material development, the focus is on optimizing these halogen-free formulations to meet stringent fire safety standards without compromising the physical properties essential for the final application.

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